molecular formula C7H13NO3 B8504274 N-(2-hydroxypropyl)-3-oxobutanamide

N-(2-hydroxypropyl)-3-oxobutanamide

Cat. No. B8504274
M. Wt: 159.18 g/mol
InChI Key: VLLTUANDBLPWFQ-UHFFFAOYSA-N
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Patent
US09394324B2

Procedure details

19 ml (0.24 mol) 1-amino-2-propanol were added dropwise to a solution of 20 g of diketene (0.24 mol) in 200 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography. This gave 29.50 g (0.19 mol, 78% yield) of a colorless oil.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1>O1CCCC1>[OH:5][CH:3]([CH3:4])[CH2:2][NH:1][C:9](=[O:10])[CH2:8][C:7](=[O:11])[CH3:6]

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
NCC(C)O
Name
Quantity
20 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CNC(CC(C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.19 mol
AMOUNT: MASS 29.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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